

Technical Support Center: Bicinchoninic Acid (BCA) Assay

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Compound of Interest

Compound Name: *Bicinchoninic acid*

Cat. No.: *B074643*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the **bicinchoninic acid** (BCA) assay, with a specific focus on dealing with high background.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background in a BCA assay?

High background absorbance in a BCA assay can be caused by several factors, primarily the presence of interfering substances in the sample buffer. These substances can either reduce Cu^{2+} to Cu^{1+} , mimicking the reaction of proteins, or chelate copper ions, thereby interfering with the colorimetric reaction. Common culprits include:

- **Reducing Agents:** Dithiothreitol (DTT) and β -mercaptoethanol (BME) are strong reducing agents that directly interfere with the assay chemistry.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Chelating Agents:** EDTA and EGTA can chelate the copper ions essential for the reaction.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Certain Amino Acids:** Cysteine, tyrosine, and tryptophan can contribute to the reduction of copper ions, leading to an overestimation of protein concentration.[\[6\]](#)

- **Lipids and Phospholipids:** These can interact with the BCA reagent and cause precipitation or produce a color change.
- **High Concentrations of Detergents:** While the BCA assay is compatible with many detergents, very high concentrations can interfere.[\[1\]](#)[\[7\]](#)
- **Acidic or Basic Samples:** The BCA assay is performed under alkaline conditions. Samples with a pH that significantly alters the optimal pH of the working reagent can lead to inaccurate results.[\[8\]](#)

Q2: My blank (no protein control) has high absorbance. What should I do?

A high absorbance reading in your blank is a clear indicator that one or more components of your sample buffer are interfering with the assay. To troubleshoot this:

- **Identify the Interfering Substance:** Review the composition of your lysis buffer and compare it to the list of interfering substances. The table below provides tolerance limits for common reagents.
- **Run a Buffer Control:** Prepare a blank that contains the same buffer and reagents as your samples, but without any protein. This will confirm if the buffer is the source of the high background.[\[8\]](#)
- **Remove the Interfering Substance:** If an interfering substance is identified, you will need to remove it from your sample prior to the assay. Common methods include:
 - **Sample Dilution:** If your protein concentration is high enough, diluting your sample can lower the concentration of the interfering substance to a tolerable level.[\[1\]](#)[\[3\]](#)[\[9\]](#)
 - **Dialysis or Desalting:** These methods can be used to exchange the sample buffer with one that is compatible with the BCA assay.[\[1\]](#)[\[3\]](#)[\[9\]](#)
 - **Protein Precipitation:** Methods like trichloroacetic acid (TCA) or acetone precipitation can be used to separate the protein from the interfering components of the buffer.[\[1\]](#)[\[10\]](#)

Q3: How can I correct for buffer interference without removing the interfering substance?

If removing the interfering substance is not feasible, you can try to correct for its effect:

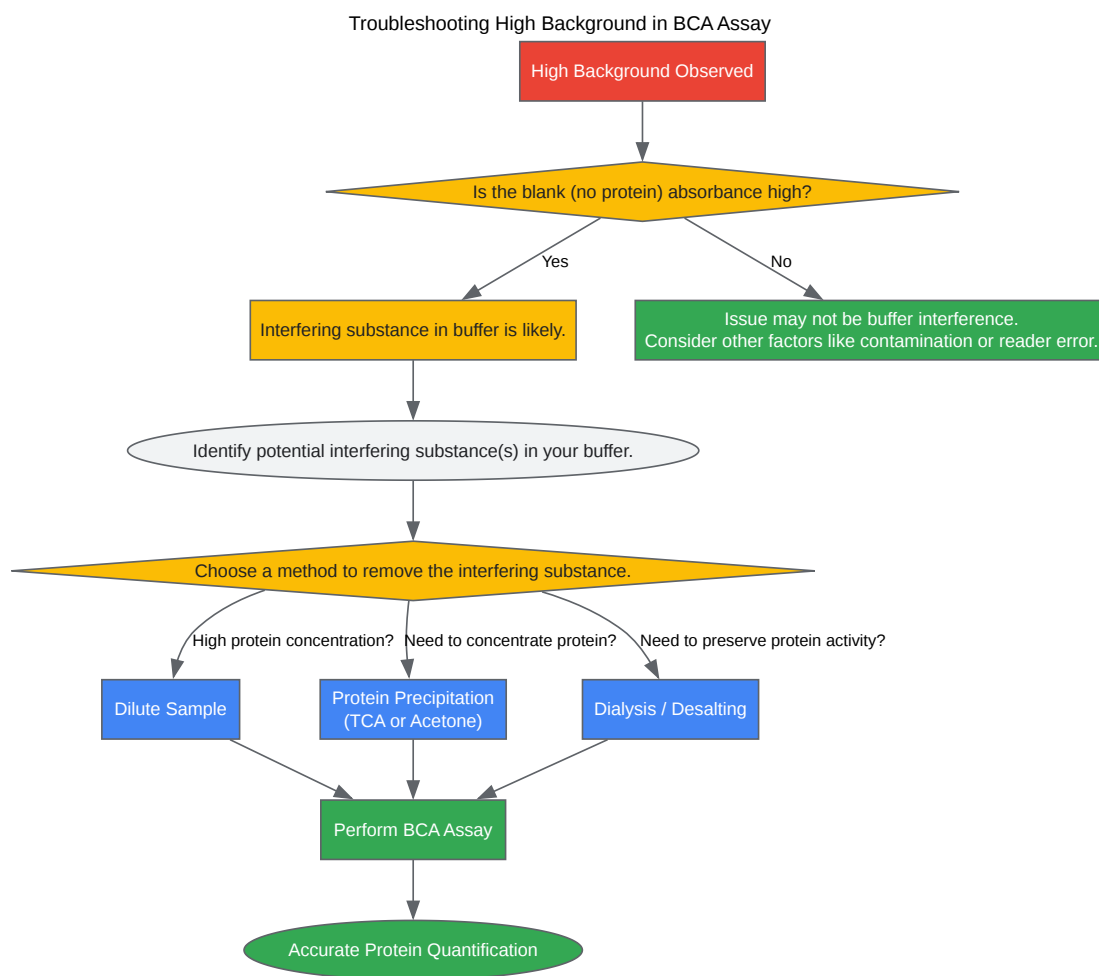
- **Include Interferents in Standards:** Prepare your protein standards (e.g., BSA) in the same buffer as your unknown samples. This way, the background absorbance from the buffer will be present in both the standards and the samples, effectively canceling it out during the standard curve subtraction.^[2] However, be aware that this can sometimes reduce the sensitivity of the assay.^[11]

Q4: Can the pH of my sample affect the BCA assay results?

Yes, the pH of your sample can significantly impact the accuracy of the BCA assay. The assay's color development reaction occurs in an alkaline environment (typically around pH 11.25).^[8] If your sample is highly acidic or basic, it can alter the pH of the final reaction mixture, leading to inaccurate protein concentration measurements.^[8] It is recommended to adjust the pH of your sample to be near neutral (pH 7) before performing the assay.^[8]

Troubleshooting Guide

High background in a BCA assay is a common issue that can often be resolved with a systematic approach. The following decision tree can guide you through the troubleshooting process.



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Caption: Troubleshooting decision tree for high background in BCA assays.

Data Presentation

The following table summarizes the maximum compatible concentrations for various substances commonly found in protein samples for a standard BCA assay. Exceeding these concentrations may lead to significant interference.

Substance Category	Substance	Maximum Compatible Concentration
Reducing Agents	Dithiothreitol (DTT)	1 mM
	β-Mercaptoethanol (BME)	1 mM
Chelating Agents	EDTA	10 mM
EGTA	Not compatible	
Detergents	SDS	5%
Triton X-100	5%	
Tween 20	5%	
CHAPS	5%	
Buffer Components	Tris	250 mM
Guanidine•HCl	4 M	
Urea	3 M	
Ammonium sulfate	1.5 M	
Glycerol	10%	
Solvents	Ethanol	10%
Methanol	10%	
Acetone	10%	
DMSO	10%	

Note: This is not an exhaustive list. The compatibility of a substance can be influenced by the presence of other components in the sample matrix.[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[12\]](#) It is always recommended to test your specific buffer for interference.

Experimental Protocols

Protocol 1: Acetone Precipitation of Proteins

This protocol is used to precipitate proteins from a solution, leaving interfering substances in the supernatant.

Materials:

- Protein sample
- Cold (-20°C) acetone
- Acetone-compatible microcentrifuge tubes
- Microcentrifuge

Procedure:

- Place your protein sample into an acetone-compatible microcentrifuge tube.
- Add four times the sample volume of cold (-20°C) acetone to the tube.[\[1\]](#)[\[13\]](#)
- Vortex the tube and incubate for 60 minutes at -20°C.[\[1\]](#)[\[13\]](#)
- Centrifuge the tube for 10 minutes at 13,000-15,000 x g.[\[1\]](#)[\[13\]](#)
- Carefully decant the supernatant without disturbing the protein pellet.
- Allow the remaining acetone to evaporate from the uncapped tube at room temperature for up to 30 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.[\[1\]](#)[\[13\]](#)
- Resuspend the protein pellet in a buffer compatible with the BCA assay.

Protocol 2: Trichloroacetic Acid (TCA) Precipitation of Proteins

TCA precipitation is another effective method for removing interfering substances.

Materials:

- Protein sample
- Trichloroacetic acid (TCA) solution (e.g., 100% w/v)
- Cold acetone
- Microcentrifuge tubes
- Microcentrifuge

Procedure:

- Add an appropriate volume of TCA solution to your protein sample to achieve a final concentration of 10-20%. For example, add 1 volume of 100% TCA to 4 volumes of protein sample.[\[2\]](#)
- Incubate the mixture on ice for 10-30 minutes.[\[2\]](#)
- Centrifuge the tube at maximum speed (e.g., 14,000 rpm) in a microcentrifuge for 5-10 minutes.[\[2\]](#)
- Carefully remove the supernatant, leaving the protein pellet.
- Wash the pellet by adding cold acetone and centrifuging again. Repeat this wash step at least once.[\[2\]](#)
- Air-dry the pellet to remove residual acetone.
- Resuspend the protein pellet in a buffer suitable for the BCA assay.

Mandatory Visualization

BCA Assay Workflow for Samples with Interfering Substances

The following diagram illustrates the general workflow for performing a BCA assay on samples that may contain interfering substances.



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Caption: General workflow for BCA assay with sample cleanup.

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